Naphthalen-2-yl nitrite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

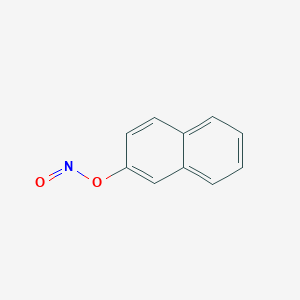

Naphthalen-2-yl nitrite is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitrite group (-ONO) attached to the second carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2-yl nitrite can be synthesized through the nitration of naphthalene derivatives. One common method involves the reaction of 2-naphthol with nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}_7\text{OH} + \text{HNO}2 \rightarrow \text{C}{10}\text{H}_7\text{ONO} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl nitrite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: Reduction can yield naphthylamines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Naphthylamines

Substitution: Halogenated naphthalenes, nitronaphthalenes

Scientific Research Applications

Naphthalen-2-yl nitrite has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a precursor for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of naphthalen-2-yl nitrite involves its interaction with molecular targets through its nitrite group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

2-Naphthol: A precursor in the synthesis of naphthalen-2-yl nitrite, known for its reactivity and use in organic synthesis.

Naphthalene: The parent hydrocarbon, used in the production of various derivatives.

Naphthylamines: Reduction products of this compound, with applications in dye and pharmaceutical industries.

Uniqueness: this compound is unique due to its nitrite functional group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and materials science.

Biological Activity

Naphthalen-2-yl nitrite is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and underlying biochemical interactions.

This compound is characterized by its nitrite functional group, which allows it to participate in redox reactions and form reactive intermediates. These interactions can influence multiple biochemical pathways, affecting cellular processes such as apoptosis, inflammation, and oxidative stress responses. The compound is synthesized through methods involving naphthalene derivatives, which serve as precursors in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit the growth of certain cancer cell lines in vitro, although further research is needed to elucidate its full potential and mechanisms .

Study on Hypoxia-Induced Toxicity

A notable study examined the effects of this compound on hypoxia-induced toxicity in microglial cells (BV-2 cells). The results indicated that treatment with this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) accumulation under hypoxic conditions. This suggests that this compound may have neuroprotective effects by mitigating oxidative stress and inflammatory responses associated with microglial activation .

| Parameter | Control | Hypoxia | KHG26792 Treatment |

|---|---|---|---|

| iNOS Expression (fold change) | 1 | 4 | 1.5 |

| Nitric Oxide Levels (µM) | 0 | 10 | 3 |

| Nitrotyrosine Levels (µM) | 0 | 5 | 1 |

Research Findings

The biological activity of this compound extends beyond antimicrobial and anticancer effects. It has also been implicated in:

- Anti-inflammatory Effects : The compound reduces pro-inflammatory cytokine production in various cell types, indicating potential for treating inflammatory diseases.

- Oxidative Stress Modulation : It has shown promise in reducing oxidative stress markers, which are linked to numerous chronic diseases .

Properties

CAS No. |

918883-27-9 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

naphthalen-2-yl nitrite |

InChI |

InChI=1S/C10H7NO2/c12-11-13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |

InChI Key |

ZTPORPIMDWAVAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)ON=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.